Barium carbonate-13C

Catalog No.
S686113
CAS No.
51956-33-3
M.F
CBaO3
M. Wt
198.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Barium carbonate-13C

CAS Number

51956-33-3

Product Name

Barium carbonate-13C

IUPAC Name

barium(2+);oxo(113C)methanediolate

Molecular Formula

CBaO3

Molecular Weight

198.33 g/mol

InChI

InChI=1S/CH2O3.Ba/c2-1(3)4;/h(H2,2,3,4);/q;+2/p-2/i1+1;

InChI Key

AYJRCSIUFZENHW-YTBWXGASSA-L

SMILES

C(=O)([O-])[O-].[Ba+2]

Synonyms

Carbonic-13C Acid Barium Salt;

Canonical SMILES

C(=O)([O-])[O-].[Ba+2]

Isomeric SMILES

[13C](=O)([O-])[O-].[Ba+2]

The exact mass of the compound Barium carbonate-13C is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Barium carbonate-13C (CAS: 51956-33-3) is a highly enriched, stable isotope-labeled inorganic salt that serves as a foundational precursor in chemoinformatics, metabolic tracing, and materials science. Functioning primarily as a bench-stable, solid-state reservoir for carbon-13, it offers a highly controlled alternative to gaseous 13CO2. With an isotopic purity typically exceeding 98 atom % 13C, it provides exceptional signal-to-noise ratios for downstream Nuclear Magnetic Resonance (NMR) and Isotope Ratio Mass Spectrometry (IRMS) applications . Its procurement value is anchored in its non-hygroscopic nature, extremely low aqueous solubility, and predictable thermal decomposition, making it a critical raw material for both in-situ gas generation and high-temperature solid-state syntheses [1].

Substituting Barium carbonate-13C with other labeled carbonates (such as Sodium carbonate-13C) or direct 13CO2 gas cylinders introduces significant workflow and handling liabilities. Direct use of 13CO2 gas requires expensive, high-vacuum manifold infrastructure and is prone to dead-volume transfer losses, which is economically prohibitive for micro-scale isotopic labeling [1]. Conversely, substituting with Sodium carbonate-13C compromises aqueous workflows; its high water solubility prevents the quantitative precipitation and recovery of the expensive 13C isotope from solution[2]. Furthermore, unlabeled Barium carbonate lacks the isotopic enrichment required for NMR or metabolic flux analysis, rendering it entirely useless for tracing applications. Therefore, Ba13CO3 is non-interchangeable when precise gravimetric dosing, low solubility, and high isotopic purity are simultaneously required.

Gravimetric Dosing Precision for In-Situ 13CO2 Generation

For micro-scale isotopic labeling, utilizing a high-pressure 13CO2 gas cylinder often results in significant dead-volume losses and requires complex manifold systems. In contrast, Barium carbonate-13C serves as a bench-stable solid precursor that allows for precise gravimetric dosing. When treated with dilute acid in a sealed two-chamber system, Ba13CO3 yields 13CO2 gas quantitatively at mild temperatures [1]. This eliminates the gas transfer losses typically associated with low-volume cylinder dosing and enables exact stoichiometric control down to the milligram scale.

Evidence Dimension13CO2 dosing precision and transfer loss
Target Compound DataBa13CO3 (Solid): Quantitative conversion to 13CO2 via acid addition with negligible dead-volume loss.
Comparator Or Baseline13CO2 Gas Cylinder: Subject to manifold dead-volume losses and difficult sub-millimole metering.
Quantified DifferenceNear-zero transfer loss and exact gravimetric control vs. significant dead-volume waste.
ConditionsAcid-mediated gas generation in sealed two-chamber reactors vs. standard gas manifold transfer.

Procurement of the solid carbonate eliminates the need for expensive gas-handling infrastructure while maximizing the yield of the expensive 13C isotope in micro-scale syntheses.

Quantitative Precipitation and Low Aqueous Solubility

When selecting a 13C-carbonate salt for aqueous phase reactions or isotope recovery, the solubility profile is critical. Sodium carbonate-13C is highly water-soluble, making it difficult to recover unreacted 13C from solution. Barium carbonate-13C, however, exhibits an extremely low aqueous solubility of approximately 24 mg/L at 25°C [1]. This pronounced insolubility allows for the near-quantitative precipitation of 13C from aqueous streams when bubbled as 13CO2 into barium hydroxide, or ensures that the solid precursor does not prematurely dissolve in moisture-rich environments.

Evidence DimensionAqueous solubility at 25°C
Target Compound DataBa13CO3: ~24 mg/L (practically insoluble).
Comparator Or BaselineNa213CO3: >200,000 mg/L (highly soluble).
Quantified Difference~4 orders of magnitude lower solubility for the barium salt.
ConditionsStandard aqueous solution at 25°C.

The low solubility ensures robust handling as a non-hygroscopic solid and enables highly efficient recovery of 13C in closed-loop isotopic tracing workflows.

Thermal Decomposition Profile for Solid-State Synthesis

For the synthesis of 13C-labeled advanced materials (e.g., ceramics or nanostructures), the precursor must withstand specific thermal profiles before releasing carbon. Thermogravimetric studies demonstrate that Barium carbonate-13C remains stable at intermediate temperatures, with thermal decomposition to barium oxide (BaO) and 13CO2 initiating at high temperatures (typically >800°C) [1]. This high thermal onset distinguishes it from less stable organic precursors or lower-temperature carbonates, allowing it to act as a controlled carbon source or flux agent in high-temperature vapor phase reactions and solid-state calcination processes.

Evidence DimensionThermal decomposition onset temperature
Target Compound DataBa13CO3: High thermal stability, onset of decomposition at >800°C.
Comparator Or BaselineTypical organic 13C precursors: Decompose or volatilize at <300°C.
Quantified Difference>500°C higher thermal stability window before carbon release.
ConditionsThermogravimetric analysis (TGA) under inert atmosphere.

Buyers synthesizing 13C-doped ceramics or utilizing high-temperature solid-state NMR require a precursor that releases carbon only at calcination temperatures, ensuring proper lattice integration.

In-Situ 13CO2 Generation for Micro-Scale Synthesis

Where this compound is the right choice for laboratories synthesizing 13C-labeled active pharmaceutical ingredients (APIs) or fine chemicals using sealed two-chamber reactors. The solid precursor allows for precise milligram-scale dosing and quantitative gas release upon acid addition, eliminating the need for complex gas manifolds [1].

Metabolic Flux Analysis and Plant Labeling

Where this compound is the right choice for agricultural and biological tracing studies. Researchers can easily weigh Ba13CO3 into a chamber with live plants and inject acid to generate a controlled pulse of 13CO2 for tracking carbon assimilation and partitioning without isotopic fractionation [2].

Solid-State Synthesis of 13C-Labeled Ceramics

Where this compound is the right choice for materials scientists producing barium titanate or other advanced ceramics for solid-state NMR studies. Its high thermal decomposition onset ensures that the 13C is retained until the necessary calcination temperatures are reached, acting as an ideal high-temperature carbon source [3].

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Last modified: 08-15-2023

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